molecular formula C22H30ClNO3 B1663685 R-96544 hydrochloride CAS No. 167144-80-1

R-96544 hydrochloride

Cat. No. B1663685
M. Wt: 391.9 g/mol
InChI Key: OUKRSTJUAQEATQ-GZJHNZOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-96544 hydrochloride is a potent, selective 5-HT2A receptor antagonist . It displays some selectivity for 5-HT2A receptors with a Ki value of 1.6 nM . It has IC50 values of 2.2, 310, 2400, 3700, >5000, and >5000 nM for 5-HT2, α1-adrenergic, D2 dopamine, 5-HT1, 5-HT3, and β-adrenergic receptors respectively .


Molecular Structure Analysis

The molecular weight of R-96544 hydrochloride is 391.94 . Its chemical formula is C22H29NO3.HCl . The molecule comprises a cyclic amine, an amide, an amine, and a hydrochloride .


Physical And Chemical Properties Analysis

R-96544 hydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . The compound should be stored at room temperature .

Scientific Research Applications

1. Platelet Aggregation Inhibition

R-96544 hydrochloride, the active form of the 5-HT2A receptor antagonist R-102444, demonstrates significant potential in inhibiting platelet aggregation. This effect has been observed across various species including humans, monkeys, cats, rabbits, rats, and mice. Notably, R-96544 exhibits a more potent antiplatelet effect than other 5-HT2A receptor antagonists like sarpogrelate and its active metabolite M-1. This suggests its potential application in conditions where platelet aggregation plays a critical role, such as in thrombotic diseases (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

2. Treatment of Pancreatitis

The effectiveness of R-96544 in treating both acute and chronic pancreatitis has been demonstrated in experimental models. R-96544, along with R-102444, its prodrug, significantly reduced enzyme activities associated with pancreatitis and attenuated related symptoms such as pancreatic necrosis and inflammation. This research supports the contention that 5-HT2A receptors are involved in the progression of pancreatitis, positioning R-96544 as a potential therapeutic agent for this condition (Ogawa, Sugidachi, Tanaka, Fujimoto, Fukushige, Tani, & Asai, 2005).

3. Peripheral Vascular Disease Treatment

R-96544, as the active form of R-102444, has shown promise in treating peripheral vascular diseases. In rat models, R-96544 effectively relaxed 5-HT-precontracted rat caudal artery and inhibited the pressor response to 5-HT. Oral administration of R-102444 significantly prevented the progression of peripheral vascular lesion induced by lauric acid, suggesting its potential application in the treatment of diseases involving 5-HT2A receptor activation such as peripheral vascular disease (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2004).

Safety And Hazards

The safety data sheet for R-96544 hydrochloride indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKRSTJUAQEATQ-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-96544 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VG Bampalis, S Dwivedi, E Shai, R Brandl… - Journal of Thrombosis …, 2011 - jthjournal.org
… The IC 50 values of ketanserin and R‐96544 hydrochloride were 5.6 and 1.8 nm, respectively. Inhibition by sarpogrelate required much higher concentrations (≥ 100 μm). …
Number of citations: 25 www.jthjournal.org
ZM Ding, JE Toalston, SM Oster, WJ McBride… - …, 2009 - Springer
… {3-[3-(dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride} (Walsh et al. 1995) and the 5-HT 2A receptor antagonist R-96544 hydrochloride {(2R,4R)-5-…
Number of citations: 36 link.springer.com
Z Ding - 2008 - search.proquest.com
The ventral tegmental area (VTA) exhibits different anatomy and function along the anterior-posterior axis, especially with the anterior VTA (aVTA) and posterior VTA (pVTA) differentially …
Number of citations: 2 search.proquest.com
V Bampalis - 2016 - edoc.ub.uni-muenchen.de
… R-96544 hydrochloride (5-HT2A receptor antagonist) … The IC50 values of ketanserin and R-96544 hydrochloride were 5.6 and 1.8 nM, … Ketanserin R-96544 hydrochloride Sarpogrelate …
Number of citations: 1 edoc.ub.uni-muenchen.de
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com

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